![molecular formula C10H11Cl3O B3243169 2-Butoxy-1,3,5-trichlorobenzene CAS No. 155014-16-7](/img/structure/B3243169.png)
2-Butoxy-1,3,5-trichlorobenzene
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Butoxy-1,3,5-trichlorobenzene can be represented by the InChI code: 1S/C10H11Cl3O/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3
. This indicates that the compound consists of 10 carbon atoms, 11 hydrogen atoms, 3 chlorine atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
2-Butoxy-1,3,5-trichlorobenzene is a liquid at room temperature . It has a molecular weight of 253.55 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the current resources.
Scientific Research Applications
Catalytic Oxidation Behavior : Studies on chlorinated benzenes, including 1,3,5-trichlorobenzene, have shown the importance of molecular structural properties in their catalytic oxidation behavior. V2O5/TiO2 catalysts were used to investigate these behaviors, highlighting the role of chlorine in influencing active sites in the oxidation process (Wang et al., 2015).
Solubility and Dissolution Thermodynamics : Research on the solubility of 1,3,5-trichlorobenzene in various organic solvents across different temperatures has provided critical data for understanding its chemical interactions and thermodynamic properties. This research is essential for applications in chemical engineering and environmental sciences (Li et al., 2016).
Liquid Crystal Applications : The synthesis of certain chemical compounds, such as 2-R1-4′-R-4-(4-n-alkoxybenzoyloxy)azobenzenes, where one of the components is 1,3,5-trichlorobenzene, have been explored for their potential use as liquid crystalline "nematic" ranges in gas-liquid chromatography (Naikwadi et al., 1980).
Environmental Biodegradation : Studies on the white-rot fungus Trametes versicolor revealed its capability to degrade trichlorobenzene isomers, such as 1,3,5-trichlorobenzene, under certain conditions. This research is significant for environmental remediation and understanding the biodegradation pathways of chlorinated compounds (Marco-Urrea et al., 2009).
Isotope Fractionation in Biodegradation : Investigations into the stable carbon isotope fractionation during the aerobic and anaerobic transformation of trichlorobenzenes have provided insights into the microbial degradation processes and their environmental implications (Griebler et al., 2004).
Structural and Spectral Analysis : Studies have also been conducted on the molecular structure and anisotropies of bond interaction tensors of trichlorobenzenes, including 1,3,5-trichlorobenzene, in liquid crystals. This research is crucial for understanding the detailed chemical properties and potential applications in material science (Takeuchi & Konaka, 1998).
Analysis in Water Samples : Methods for determining the presence of trichlorobenzenes, including 1,3,5-trichlorobenzene, in water samples have been developed. This research is vital for environmental monitoring and ensuring water safety (Russo & Avino, 2001).
Reductive Dechlorination : The reductive dechlorination of all isomers of trichlorobenzene, including 1,3,5-trichlorobenzene, to monochlorobenzene has been studied, which is significant for understanding the environmental fate of these compounds (Bosma et al., 1988).
Safety and Hazards
properties
IUPAC Name |
2-butoxy-1,3,5-trichlorobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl3O/c1-2-3-4-14-10-8(12)5-7(11)6-9(10)13/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHZLWGUGIPASA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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